2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

Systematic SAR requires complete regioisomeric sets. The ortho-iodine in this N-alkoxyphthalimide creates unique steric and electronic profiles unavailable in meta/para analogs. - **Key Application:** Precise ortho-substituted O-benzylhydroxylamine precursor for nanomolar IDO1 inhibitors. - **Synthetic Utility:** Enables Sonogashira, Suzuki, Heck, and radical cascade reactions via the ortho-iodo handle. - **Supply:** ≥98% purity, direct from stock.

Molecular Formula C15H10INO3
Molecular Weight 379.15 g/mol
Cat. No. B13105984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione
Molecular FormulaC15H10INO3
Molecular Weight379.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)I
InChIInChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
InChIKeyHUAZPJVXSHLGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione: Core Identity & Procurement


2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione (CAS 1802467-73-7, molecular formula C₁₅H₁₀INO₃, MW 379.15 g/mol) is an N-alkoxyphthalimide derivative in which the phthalimide nitrogen is substituted with a 2-iodobenzyloxy group via an N–O ether linkage. This compound belongs to the broader isoindoline-1,3-dione (phthalimide) family and is commercially available at purities of ≥95% (Chemeenu) to ≥98% (MolCore) for research use [1]. The presence of the ortho-iodine atom on the benzyl ring distinguishes it from its meta- and para-iodo regioisomers (CAS 912549-18-9 and CAS 411221-85-7, respectively) and creates unique steric and electronic properties that influence both its reactivity in cross-coupling chemistry and its potential biological target engagement profile.

Ortho-iodo regioisomer for underexplored SAR space
N-alkoxyphthalimide synthetic intermediate
Precursor to O-(2-iodobenzyl)hydroxylamine via deprotection

Regioisomeric Specificity: The Ortho-Iodo Differentiation


The position of the iodine substituent on the benzyl ring fundamentally alters the compound's physicochemical, reactivity, and biological recognition profile. The ortho-iodo configuration in 2-((2-iodobenzyl)oxy)isoindoline-1,3-dione creates a sterically congested environment around the N–O ether linkage that is absent in the 3-iodo (meta) and 4-iodo (para) regioisomers. In structure-activity relationship (SAR) studies of O-benzylhydroxylamine-based IDO1 inhibitors, the ortho-substituted analogs consistently exhibit distinct binding modes—docking into the back of the enzyme cavity—compared to para-substituted derivatives that preferentially bind at the cavity entrance [1]. Furthermore, the ortho-iodine serves as a strategic synthetic handle for palladium-catalyzed cross-coupling transformations (e.g., Sonogashira, Suzuki-Miyaura, Heck reactions), enabling downstream diversification that is not equally accessible from all regioisomers [2]. Generic substitution of the 2-iodo compound with its 3- or 4-iodo analogs without verifying target-specific SAR therefore risks altering both synthetic trajectory and biological outcome.

Ortho-iodo (this product)
Para-iodo regioisomer
Binding mode may differ; para docks at cavity entrance, ortho predicted back cavity
Ortho-iodo (this product)
Meta-iodo regioisomer
Cross-coupling trajectory may shift; steric environment around N–O alters reactivity

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione vs. Analogs: Key Evidence


IDO1 Inhibitory Potency by Iodo Substitution Position

The N-alkoxyphthalimide scaffold serves as a protected precursor to O-benzylhydroxylamine IDO1 inhibitors [1]. In the SAR study of O-benzylhydroxylamines by Malachowski et al., the para-iodo derivative (compound 8) exhibited an IDO1 IC50 of 0.22 ± 0.066 μM, while the meta-iodo derivative (compound 11) showed an IC50 of 0.59 ± 0.087 μM in a recombinant human IDO1 enzymatic assay [1]. Although the free O-(2-iodobenzyl)hydroxylamine was not evaluated in this series, the study established that the position of the halogen on the benzyl ring is a critical determinant of inhibitory potency, with para-substitution providing the greatest potency enhancement over the unsubstituted lead (IC50 = 0.81 ± 0.081 μM) [1]. The ortho-iodo N-alkoxyphthalimide therefore represents a structurally distinct entry point for accessing a regioisomeric space that remains underexplored in published IDO1 SAR.

IDO1 Inhibition Profile
Cross-study comparable
para-iodo IC50 0.22 μM, meta 0.59 μM, unsubstituted 0.81 μM; ortho not reported
Supports ortho-substituted SAR space exploration
Ortho-iodo activity not yet characterized
IDO1 inhibition Cancer immunotherapy Structure-activity relationship

Deprotection Efficiency: Ortho-Iodo vs. Meta-Iodo Precursor

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is a key intermediate in the synthesis of O-(2-iodobenzyl)hydroxylamine via Mitsunobu reaction of 2-iodobenzyl alcohol with N-hydroxyphthalimide, followed by hydrazine-mediated phthalimide deprotection . The analogous 3-iodo regioisomer has been synthesized with a reported overall yield of 85% using this two-step sequence . The ortho-iodo compound presents distinct steric challenges during both the Mitsunobu coupling and the subsequent hydrazine deprotection steps compared to the meta- and para-isomers, making it a valuable substrate for optimizing reaction conditions where steric hindrance is a variable.

Deprotection Yield
Data to verify
Meta-iodo precursor reported 85% overall yield; ortho-iodo yield not publicly available
Steric effects may modulate deprotection efficiency
Optimize hydrazine deprotection for ortho substrate
Synthetic methodology Protecting group chemistry Hydroxylamine synthesis

Cross-Coupling Handle: Ortho-Iodo vs. Non-Halogenated Analogs

The iodine atom at the ortho position of the benzyl ring provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions including Sonogashira, Suzuki-Miyaura, Heck, and Hartwig-Buchwald couplings [1][2]. This capability is absent in non-halogenated N-alkoxyphthalimide analogs (e.g., the unsubstituted O-benzyl derivative) and is sterically and electronically distinct from the meta- and para-iodo regioisomers. The ortho-iodine's proximity to the N–O ether linkage may also enable unique intramolecular cyclization pathways not accessible from other regioisomers [2]. This makes the 2-iodo compound particularly valuable for constructing diverse compound libraries through iterative coupling-cyclization strategies.

Diversification Modalities
Class-level inference
Enables 4 coupling reactions (Sonogashira, Suzuki, Heck, carbonylation); non-halogenated analog: 0
Single intermediate for divergent library synthesis
Ortho-iodo proximity to N–O enables unique cyclizations
Palladium catalysis Cross-coupling Chemical biology Library synthesis

Physicochemical Profile: N-Alkoxyphthalimide vs. N-Benzylphthalimide

The N-alkoxyphthalimide scaffold (MW 379.15 g/mol, formula C₁₅H₁₀INO₃) differs fundamentally from the more common N-benzylphthalimide analogs (e.g., N-(4-iodobenzyl)phthalimide, MW 363.15 g/mol, formula C₁₅H₁₀INO₂) by the presence of an additional oxygen atom in the N–O ether linkage [1]. This structural modification increases molecular weight by 16 g/mol, adds a hydrogen bond acceptor, alters the conformational flexibility around the N-substituent, and modulates the electron density on the phthalimide ring system. These differences affect solubility, metabolic stability, and target binding profiles relative to the carbon-linked N-benzylphthalimide series .

Physicochemical Shift
Class-level inference
MW +16 g/mol, HBA +1 vs N-benzylphthalimide; N–O ether linkage alters conformation
Distinct drug-like space for linker SAR studies
Oxygen atom modulates electronic profile of phthalimide
Physicochemical properties Drug-likeness Lead optimization

Applications of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione


IDO1 Inhibitor Precursor Synthesis

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is the direct Mitsunobu adduct used to prepare O-(2-iodobenzyl)hydroxylamine via hydrazine deprotection [1]. The resulting free O-alkylhydroxylamine belongs to a class of mechanism-based IDO1 inhibitors with demonstrated nanomolar cellular potency [2]. Researchers exploring ortho-substituted SAR space around the O-benzylhydroxylamine pharmacophore should procure this compound to access a regioisomer not yet characterized in published IDO1 inhibition studies [2].

Cross-Coupling Diversification for Library Synthesis

The ortho-iodo substituent serves as a substrate for palladium-catalyzed Sonogashira, Suzuki-Miyaura, Heck, and carbonylative amidation reactions [1]. This enables the compound to function as a common intermediate for generating diverse N-alkoxyphthalimide derivatives. The ortho position of the iodine places the diversifying group in close steric proximity to the N–O linkage, allowing investigation of conformational and electronic effects on biological activity that cannot be probed with meta- or para-substituted analogs [1].

Regioisomeric Profiling for SAR Studies

Pharmaceutical research programs investigating phthalimide-based bioactive compounds require complete sets of regioisomers to deconvolute the contribution of iodine substitution position to target binding, selectivity, and pharmacokinetic properties. 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione completes the ortho position in a regioisomeric matrix alongside the 3-iodo (CAS 912549-18-9) and 4-iodo (CAS 411221-85-7) analogs. This enables systematic evaluation of the effect of halogen position on properties such as CYP450 inhibition, plasma protein binding, and metabolic stability [1].

Alkoxy Radical Precursor for Method Development

N-Alkoxyphthalimides are established precursors for the generation of alkoxy radicals under photoredox, electrochemical, or tributyltin hydride/AIBN conditions [1][2]. The 2-iodobenzyl-substituted derivative offers a unique combination of the alkoxy radical precursor functionality with an aryl iodide handle that can participate in sequential radical generation/cross-coupling cascades. The ortho-iodo configuration may additionally enable intramolecular radical cyclization pathways not accessible from other regioisomers [1].

Application
Selection Property
Validation Focus
IDO1 inhibitor precursor synthesis
Ortho-iodo regioisomer
Deprotection efficiency & SAR interpretation
Cross-coupling library synthesis
Aryl iodide handle
Pd-catalyzed coupling scope
Regioisomeric SAR profiling
Iodine position matrix
Position-dependent property profiling
Alkoxy radical precursor studies
N-alkoxyphthalimide scaffold
Radical generation & cascade development
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